A Technical Guide to the Physical Properties of (S)-(+)-3-Aminopyrrolidine Dihydrochloride
A Technical Guide to the Physical Properties of (S)-(+)-3-Aminopyrrolidine Dihydrochloride
Introduction: (S)-(+)-3-Aminopyrrolidine dihydrochloride is a crucial chiral building block, or synthon, extensively utilized in modern pharmaceutical development. Its rigid, stereochemically defined pyrrolidine core is a privileged scaffold found in numerous biologically active molecules, most notably in the development of advanced quinolone antibiotics.[1] The specific (S)-enantiomer has been shown to impart superior biological activity in certain drug candidates compared to its (R)-enantiomer or the racemic mixture, making stereochemical integrity paramount.[1]
This technical guide provides an in-depth examination of the core physical and chemical properties of (S)-(+)-3-Aminopyrrolidine dihydrochloride. Designed for researchers, synthetic chemists, and drug development professionals, this document consolidates essential data, provides validated experimental protocols for characterization, and offers field-proven insights into its handling and storage. The causality behind experimental choices and the importance of specific properties in practical applications are emphasized throughout.
Section 1: Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is to confirm its identity and structure. (S)-(+)-3-Aminopyrrolidine dihydrochloride is the hydrochloride salt form of the chiral amine (S)-3-Aminopyrrolidine. The salt form is generally preferred in laboratory settings due to its enhanced stability and ease of handling compared to the volatile and air-sensitive free base.
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IUPAC Name: (3S)-pyrrolidin-3-amine;dihydrochloride[2]
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Synonyms: (S)-(+)-3-Aminopyrrolidine 2HCl, (S)-Pyrrolidin-3-amine dihydrochloride[2][3]
The "(S)" designation refers to the stereochemical configuration at the chiral center (the carbon atom bonded to the amino group), as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).
Caption: Chemical structure of (S)-(+)-3-Aminopyrrolidine with its dihydrochloride counter-ions.
Section 2: Physicochemical Properties
The bulk physical properties of a compound are critical indicators of its purity and dictate the necessary conditions for its storage, handling, and use in reactions. The data below has been synthesized from multiple authoritative sources.
| Property | Value | Comments & Practical Implications |
| Appearance | White to off-white or cream-colored crystalline solid | A significant deviation in color (e.g., brown, dark yellow) may indicate impurity or degradation. |
| Melting Point | 283 °C to >300 °C[3][4][7] | A wide melting range or a value significantly lower than expected often suggests the presence of impurities. The high melting point is characteristic of an ionic salt. |
| Specific Rotation ([α]D) | +1.1° (c=10, H₂O)[3][5] | This is a critical parameter for confirming the correct enantiomer and its optical purity. The value is relatively small, requiring a precise measurement. |
| Solubility | Soluble in water[8] | The dihydrochloride salt form imparts good water solubility. Solubility is reported as partial in methanol and dichloromethane.[8] |
| Hygroscopicity | Hygroscopic[3][7][9] | This is a crucial handling consideration. The compound will readily absorb moisture from the atmosphere, which can affect its mass and potentially catalyze degradation. |
Expert Commentary on Property Discrepancies: It is common for researchers to observe slight variations in physical properties like melting point. The reported range of 283 °C to over 300 °C is a prime example.[3][4][7] This discrepancy can arise from several factors:
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Purity Level: Even minor impurities can depress and broaden the melting point range.
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Measurement Technique: The rate of heating during analysis significantly impacts the observed melting point. A slower ramp rate generally provides a more accurate reading.
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Hydration State: Due to its hygroscopic nature, the sample may contain varying amounts of bound water, which can alter its melting behavior. It is imperative to dry the sample thoroughly under vacuum before analysis.
Section 3: Spectroscopic and Analytical Characterization
While bulk physical properties are useful, a combination of spectroscopic methods is required for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show complex, overlapping multiplets for the pyrrolidine ring protons due to diastereotopicity. Key signals would include a broad peak for the amine and ammonium protons (which may exchange with solvent), and distinct signals for the CH and CH₂ groups of the pyrrolidine ring.
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¹³C NMR: The carbon NMR spectrum should be simpler, showing distinct signals for the three unique carbon environments in the pyrrolidine ring. The carbon atom attached to the amino group (C3) would appear at a characteristic chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. For this molecule, the spectrum would be dominated by:
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N-H stretching: Broad and strong absorptions in the 2400-3200 cm⁻¹ region, characteristic of ammonium (R₃N⁺-H) and amine salts.
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C-H stretching: Absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the pyrrolidine ring.
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N-H bending: A peak around 1500-1600 cm⁻¹ corresponding to the scissoring bend of the -NH₂ group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. When analyzed, typically by electrospray ionization (ESI), the spectrum will show the mass of the protonated free base [(M+H)⁺], which corresponds to the molecular weight of C₄H₁₀N₂ plus a proton. This allows for the confirmation of the molecular formula.
Chiral Purity Analysis
Given the stereochemical nature of this compound, confirming its enantiomeric excess (e.e.) is non-negotiable for its intended applications. This is typically achieved using:
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Chiral High-Performance Liquid Chromatography (HPLC): The sample is run on a chiral stationary phase column, which allows for the separation of the (S) and (R) enantiomers into two distinct peaks. The relative area of the peaks is used to calculate the enantiomeric excess.
Section 4: Experimental Protocols
The following protocols describe standardized, self-validating methods for the characterization of (S)-(+)-3-Aminopyrrolidine dihydrochloride.
Protocol for Melting Point Determination
Causality: This protocol is designed to provide an accurate melting point by ensuring the sample is anhydrous and heated slowly to maintain thermal equilibrium.
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Sample Preparation: Place a small amount (10-20 mg) of the compound in a vacuum oven at 60°C for 4 hours to remove any absorbed water.
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Loading: Tightly pack the dried sample into a capillary tube to a depth of 2-3 mm.
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Instrumentation: Place the capillary tube in a calibrated digital melting point apparatus.
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Measurement: Set a rapid heating ramp (10-15 °C/min) to reach approximately 20 °C below the expected melting point (e.g., heat to 260 °C).
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Fine Measurement: Decrease the heating ramp to a slow rate (1-2 °C/min).
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Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A pure sample should have a sharp melting range of < 2 °C.
Protocol for Specific Rotation Measurement
Causality: This method verifies the stereochemical identity and purity by measuring the rotation of polarized light, a fundamental property of chiral molecules. Precision in concentration and measurement is key.
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Solution Preparation: Accurately weigh approximately 1.0 g of the dried compound and dissolve it in a 10 mL volumetric flask using deionized water. Ensure the sample is fully dissolved and the solution is brought to volume. This creates a solution with a concentration (c) of 10 g/100 mL, or 0.1 g/mL.
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Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).
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Measurement: Rinse and fill a 1-decimeter (10 cm) polarimeter cell with the prepared solution, ensuring no air bubbles are present.
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Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). Take at least five readings and calculate the average.
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Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters (1 dm), and c is the concentration in g/mL. The result should be compared to the literature value of +1.1°.
Workflow for Purity and Identity Verification
Caption: A logical experimental workflow for the comprehensive qualification of incoming material.
Section 5: Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the integrity and purity of (S)-(+)-3-Aminopyrrolidine dihydrochloride.
Safety Information: The compound is classified with the following GHS hazards:
Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (e.g., nitrile).
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Wear safety glasses or goggles.
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Use a lab coat.
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When handling larger quantities or when dust may be generated, work in a fume hood and use respiratory protection.
Storage Recommendations:
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Atmosphere: Due to its hygroscopic nature, the compound must be stored under an inert atmosphere (e.g., Argon or Nitrogen).[11]
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Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[11][12][13]
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Container: Keep the container tightly sealed at all times. Upon opening, it is advisable to blanket the container with an inert gas before re-sealing.
Conclusion
(S)-(+)-3-Aminopyrrolidine dihydrochloride is a high-value synthetic intermediate whose utility is directly tied to its high purity and correct stereochemistry. A thorough understanding and verification of its physical properties—from its appearance and melting point to its specific rotation—are not merely academic exercises. They are essential, practical steps that ensure the reliability of experimental outcomes and the quality of downstream products in a research and development setting. Adherence to the proper handling, storage, and analytical protocols outlined in this guide will enable scientists to utilize this important chiral building block with confidence and success.
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